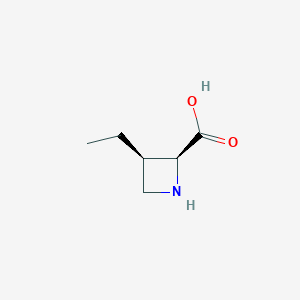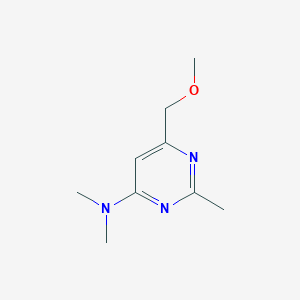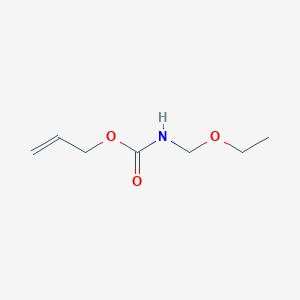
9-(4-(Pyrrolidin-1-yl)styryl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-(Pyrrolidin-1-yl)styryl)acridine is a compound that combines the structural features of acridine and pyrrolidine. Acridine is a heterocyclic organic compound known for its applications in medicinal chemistry, while pyrrolidine is a saturated five-membered ring containing nitrogen. The combination of these two structures results in a compound with unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 9-(4-(Pyrrolidin-1-yl)styryl)acridine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 4-(pyrrolidin-1-yl)benzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Synthetic Route: The key step involves the condensation of acridine with 4-(pyrrolidin-1-yl)benzaldehyde to form the styryl linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
9-(4-(Pyrrolidin-1-yl)styryl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-(4-(Pyrrolidin-1-yl)styryl)acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9-(4-(Pyrrolidin-1-yl)styryl)acridine involves its interaction with biological targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for specific molecular targets .
Comparaison Avec Des Composés Similaires
9-(4-(Pyrrolidin-1-yl)styryl)acridine can be compared with other similar compounds, such as:
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core and are known for their antimicrobial properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines are studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C25H22N2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
9-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]acridine |
InChI |
InChI=1S/C25H22N2/c1-3-9-24-22(7-1)21(23-8-2-4-10-25(23)26-24)16-13-19-11-14-20(15-12-19)27-17-5-6-18-27/h1-4,7-16H,5-6,17-18H2/b16-13+ |
Clé InChI |
CNTHLABOGONUQY-DTQAZKPQSA-N |
SMILES isomérique |
C1CCN(C1)C2=CC=C(C=C2)/C=C/C3=C4C=CC=CC4=NC5=CC=CC=C53 |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C=CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)
![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)


![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)



![4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide](/img/structure/B12927077.png)




